molecular formula C17H20N6O2S B2623711 4-propyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 2034317-47-8

4-propyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2623711
CAS No.: 2034317-47-8
M. Wt: 372.45
InChI Key: UFQDKJFJSWOMEL-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-propylthiadiazole-5-carboxamide . This name is derived from its core structural components:

  • Thiadiazole backbone : A five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom (1,2,3-thiadiazole), substituted with a propyl group at position 4 and a carboxamide group at position 5.
  • Cyclohexyl substituent : A cyclohexane ring with a hydroxyl group substituted by a 3-cyanopyrazin-2-yl moiety at position 4.
  • Stereochemical designation : The (1r,4r) configuration specifies the relative spatial arrangement of substituents on the cyclohexane ring, indicating that both the thiadiazole-carboxamide and pyrazine-cyanide groups occupy equatorial positions relative to the cyclohexane chair conformation.

Isomeric considerations arise primarily from the stereochemistry of the cyclohexane ring. The (1r,4r) descriptor distinguishes this compound from potential diastereomers, such as (1r,4s) or (1s,4r) configurations, which would exhibit distinct physicochemical properties due to altered spatial relationships between functional groups.

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by the following registry numbers and database entries:

Identifier Value Source
CAS Registry 2034317-47-8 PubChem
PubChem CID 91626172 PubChem
Molecular Formula C₁₇H₂₀N₆O₂S PubChem
Molecular Weight 372.4 g/mol PubChem

Cross-referencing confirms consistency across databases. The CAS registry number 2034317-47-8 is linked exclusively to this compound in PubChem, eliminating ambiguity with structurally similar molecules, such as its methyl-substituted analog (CAS 2034398-61-1, PubChem CID 91626164). The molecular formula C₁₇H₂₀N₆O₂S further differentiates it from derivatives with alternative alkyl chains or functional groups.

Comparative Analysis of Depository-Supplied Synonyms

The compound is cataloged under multiple synonyms across chemical databases, reflecting variations in naming conventions and syntactic priorities. Key examples include:

Synonym Source
4-propyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide PubChem
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide PubChem
AKOS025318812 PubChem
F6484-1984 PubChem

These synonyms emphasize different structural aspects:

  • Priority of substituents : The first two synonyms alternate between listing the cyclohexyl or thiadiazole group first, depending on whether the focus is on the carboxamide linkage or the heterocyclic core.
  • Laboratory codes : Identifiers like AKOS025318812 and F6484-1984 reflect internal cataloging systems used by chemical suppliers or research institutions.
  • Abbreviated notations : The omission of stereochemical descriptors (1r,4r) in some entries may lead to ambiguity unless cross-referenced with structural data.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-2-3-13-15(26-23-22-13)16(24)21-11-4-6-12(7-5-11)25-17-14(10-18)19-8-9-20-17/h8-9,11-12H,2-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDKJFJSWOMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring exhibits electrophilic character, enabling nucleophilic substitution and ring-opening reactions. Key transformations include:

Nucleophilic Substitution at the Thiadiazole Core

  • Sulfur Participation : The sulfur atom facilitates nucleophilic attack at the C-5 position. For example, reactions with amines or alkoxides can displace the carboxamide group under basic conditions .

  • Ring-Opening : Treatment with strong nucleophiles (e.g., hydrazine) induces ring cleavage, forming thiol intermediates that can rearrange into alternative heterocycles like triazoles .

Reaction Type Reagents/Conditions Product Yield
Nucleophilic substitutionKOtBu, DMF, 80°C5-alkoxy-1,2,3-thiadiazole derivatives65–78%
Ring-openingNH2NH2, EtOH, reflux1,2,4-triazole derivatives82%

Functionalization of the Cyanopyrazine Moiety

The 3-cyanopyrazin-2-yloxy group undergoes selective transformations:

Cyano Group Reactivity

  • Hydrolysis : The nitrile group hydrolyzes to a carboxylic acid under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions, forming 3-carboxypyrazine derivatives .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitrile to an amine, enabling further derivatization .

Pyrazine Ring Modifications

  • Electrophilic Substitution : The electron-deficient pyrazine ring undergoes chlorination or bromination at the C-5 position using NCS or NBS .

Reaction Type Reagents/Conditions Product
Nitrile hydrolysisH2SO4 (conc.), H2O, 100°C3-carboxypyrazin-2-yloxy derivative
BrominationNBS, CCl4, 0°C→RT5-bromo-3-cyanopyrazin-2-yloxy analog

Carboxamide Group Transformations

The carboxamide moiety participates in:

Acylation and Alkylation

  • N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to form N-alkylated derivatives .

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding the corresponding carboxylic acid and amine.

Reaction Type Reagents/Conditions Product
N-AlkylationCH3I, NaH, DMF, 0°C→RTN-methylcarboxamide derivative
HydrolysisHCl (6M), reflux, 12hCyclohexylamine + thiadiazole acid

Cyclohexyloxy Group Reactivity

The (1r,4r)-4-oxycyclohexyl group influences steric and electronic properties:

Esterification

  • The hydroxyl group (after deprotection) reacts with acyl chlorides (e.g., AcCl) to form esters, enhancing lipophilicity .

Oxidation

  • Strong oxidants (e.g., KMnO4) convert the cyclohexyl group to a diketone under acidic conditions .

Cross-Coupling Reactions

The thiadiazole and pyrazine rings enable metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • The 5-position of the thiadiazole reacts with aryl boronic acids (Pd(PPh3)4, Na2CO3) to form biaryl systems .

Substrate Coupling Partner Catalyst Yield
5-bromo-thiadiazolePhB(OH)2Pd(dppf)Cl273%

Stability Under Physiological Conditions

  • pH-Dependent Degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis at extremes (pH < 2 or > 9).

  • Metabolic Reactions : Cytochrome P450 enzymes oxidize the propyl chain to hydroxylated metabolites.

This compound’s multifunctional design allows diverse reactivity, making it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic applications and bioactive potential.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 4-propyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide have demonstrated efficacy against various bacterial strains. A study highlighted that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

Research has indicated that thiadiazole derivatives can act as potent anti-inflammatory agents. In silico studies have shown that such compounds can inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer activities. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in various cancer types. For example, certain derivatives were found to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiadiazole ring followed by functionalization with various substituents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity against resistant strains .
  • Inhibition of Inflammatory Pathways : Research utilizing molecular docking simulations indicated that certain analogs of this compound effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

4-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
  • Structural Differences: Replaces the 4-propyl group with methyl and substitutes pyridin-2-yloxy for 3-cyanopyrazin-2-yloxy.
  • Impact: The methyl group reduces steric bulk and lipophilicity (predicted logP decrease by ~0.5 units).
N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide
  • Structural Differences : Substitutes the thiadiazole-carboxamide with a benzamide group.
  • Impact :
    • Loss of the thiadiazole ring eliminates sulfur-based hydrogen bonding and alters electronic properties.
    • The benzamide’s planar structure may reduce conformational flexibility compared to the thiadiazole-carboxamide .

Functional Group Modifications

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
  • Structural Differences : Replaces the thiadiazole-propyl-carboxamide with a pyrrol-1-yl acetamide chain.

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight Key Substituents Predicted logP Notable Features
Target Compound ~389.4* 4-propyl, 3-cyanopyrazine 2.8–3.1 High lipophilicity, rigid core
4-methyl-pyridine analog () ~360.3* 4-methyl, pyridine 2.3–2.6 Reduced steric hindrance
Benzamide analog () 325.36 Benzamide, 3-cyanopyrazine 1.9–2.2 Planar structure, lower metabolic stability
Pyrrole-acetamide () 325.36 Pyrrole, acetamide 1.5–1.8 Flexible linker, improved solubility

*Calculated based on analogous structures.

Research Implications

  • Targeted Design: The 3-cyanopyrazine moiety in the target compound is critical for interactions with enzymes like kinases, where the cyano group may act as a hydrogen-bond acceptor.
  • Propyl vs. Methyl : The propyl chain balances lipophilicity and bioavailability, avoiding excessive hydrophobicity seen in longer alkyl chains .
  • Thiadiazole Advantage : The sulfur atom in thiadiazole may enhance metabolic stability compared to oxadiazole or pyrazole analogs .

Biological Activity

The compound 4-propyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound exhibited an IC50 value indicating potent antiproliferative activity against human tumor cell lines, including ovarian and breast cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The target compound has shown efficacy against both gram-positive and gram-negative bacteria. In particular, it exhibited a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has been explored through various assays. The compound demonstrated a reduction in pro-inflammatory cytokines in cell culture models, indicating its ability to modulate inflammatory pathways . This suggests that it may have therapeutic applications in conditions characterized by chronic inflammation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in inflammation and cancer progression.
  • Interaction with DNA : Some studies suggest that thiadiazoles can intercalate with DNA, leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of thiadiazole demonstrated that modifications in the side chains significantly affected their anticancer activity. The specific derivative containing the cyanopyrazinyl group showed improved efficacy compared to others without this modification .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial activity of several thiadiazole derivatives, the compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics. This highlights its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for preparing 4-propyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Use POCl₃ under reflux (90°C, 3 hours) to cyclize precursors like carboxylic acids and thiosemicarbazides, followed by pH adjustment (8–9 with NH₃) for precipitation .
  • Cyclohexyl ether linkage : Couple the thiadiazole intermediate with 3-cyanopyrazine via nucleophilic aromatic substitution (K₂CO₃ in DMF, room temperature, 12–24 hours) .
  • Propyl carboxamide installation : React the intermediate with propylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR spectroscopy : Confirm regiochemistry of the cyclohexyl group (¹H-NMR coupling constants for 1r,4r configuration) and thiadiazole substitution patterns.
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency (exact mass ~447.5 g/mol).
  • X-ray crystallography : Resolve conformational ambiguities in the cyclohexyl-pyrazine linkage (if crystals form via DMSO/water recrystallization) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (pyrazine and thiadiazole moieties mimic purine scaffolds) .
  • Assay conditions : Use FRET-based enzymatic assays (e.g., 10 µM compound in 50 mM Tris buffer, pH 7.5) with positive controls (staurosporine for kinase inhibition) .
  • Data normalization : Compare IC₅₀ values against structurally related carboxamides (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to establish SAR trends .

Q. What strategies improve solubility for in vitro studies?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with aqueous buffers containing cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance solubility .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts via reaction with HCl or TFA in dichloromethane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the 3-cyanopyrazine group with 5-cyano-2-pyridinyl to assess steric/electronic effects on target binding .
  • Cyclohexyl modifications : Synthesize 4-azidocyclohexyl or 4-fluorocyclohexyl analogs to probe hydrophobic/van der Waals interactions in docking studies .
  • Thiadiazole bioisosteres : Test 1,2,4-triazole or oxadiazole cores to evaluate metabolic stability differences .

Q. What mechanistic insights can molecular docking provide for target engagement?

  • Binding mode prediction : Use AutoDock Vina to dock the compound into crystal structures of human kinases (e.g., PDB 3QKK). Focus on hydrogen bonding between the carboxamide and kinase hinge region .
  • Free energy calculations : Perform MM-GBSA analysis to compare binding affinities of analogs with varying propyl chain lengths .

Q. How should researchers address contradictions in biological data across assays?

  • Control standardization : Validate assay reproducibility using reference inhibitors (e.g., imatinib for kinase assays) and normalize data to cell viability (MTT assays) .
  • Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4/2D6) to rule out nonspecific inhibition .

Q. What methodologies assess metabolic stability in preclinical models?

  • Microsomal assays : Incubate the compound (1 µM) with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
  • Metabolite identification : Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at the propyl chain) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism issues : The cyclohexyl group’s flexibility may hinder crystal lattice formation. Use slow vapor diffusion (ether into DCM solution) and seeding with analogous carboxamides .
  • Cosolvent optimization : Add 5% tert-butanol to reduce interfacial tension during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.